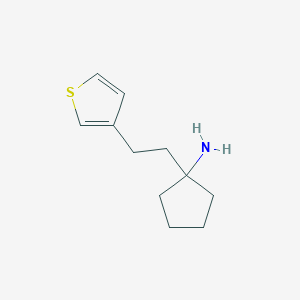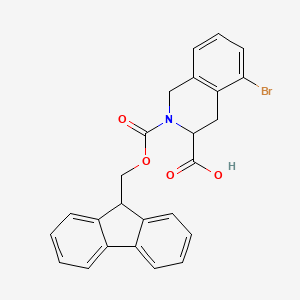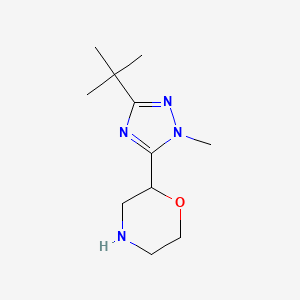![molecular formula C8H13FO B15310685 (6-Fluorospiro[3.3]heptan-2-yl)methanol](/img/structure/B15310685.png)
(6-Fluorospiro[3.3]heptan-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{6-fluorospiro[33]heptan-2-yl}methanol is a chemical compound with the molecular formula C8H13FO It is characterized by a spirocyclic structure, which includes a fluorine atom and a hydroxyl group attached to a heptane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {6-fluorospiro[3.3]heptan-2-yl}methanol typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method involves the use of fluorine gas or a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom into the spirocyclic structure. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of {6-fluorospiro[3.3]heptan-2-yl}methanol may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas safely. The process is optimized to achieve high yields and purity of the final product, often involving multiple purification steps such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
{6-fluorospiro[3.3]heptan-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted spirocyclic compounds.
Applications De Recherche Scientifique
{6-fluorospiro[3.3]heptan-2-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {6-fluorospiro[3.3]heptan-2-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, potentially leading to desired biological effects. The hydroxyl group may also participate in hydrogen bonding, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {6-chlorospiro[3.3]heptan-2-yl}methanol
- {6-bromospiro[3.3]heptan-2-yl}methanol
- {6-iodospiro[3.3]heptan-2-yl}methanol
Uniqueness
{6-fluorospiro[3.3]heptan-2-yl}methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs. The fluorine atom can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H13FO |
|---|---|
Poids moléculaire |
144.19 g/mol |
Nom IUPAC |
(2-fluorospiro[3.3]heptan-6-yl)methanol |
InChI |
InChI=1S/C8H13FO/c9-7-3-8(4-7)1-6(2-8)5-10/h6-7,10H,1-5H2 |
Clé InChI |
LFXODUDLYAZDFO-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC12CC(C2)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


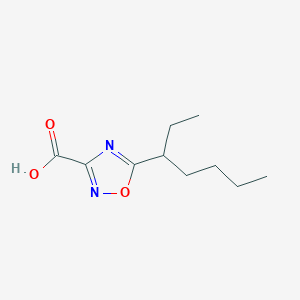
![(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B15310623.png)
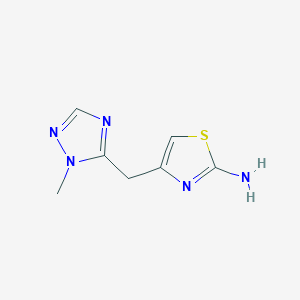
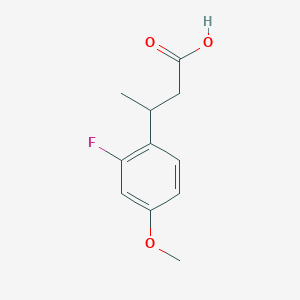
![8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B15310639.png)
